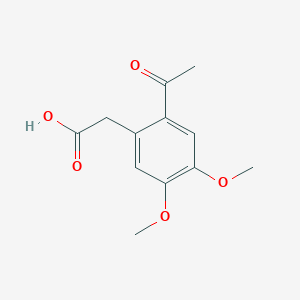

![molecular formula C13H10F3NO2 B1331583 (4-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}phenyl)methanol CAS No. 1031929-04-0](/img/structure/B1331583.png)

(4-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}phenyl)methanol

Übersicht

Beschreibung

The compound “(4-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}phenyl)methanol” is an organic compound . It belongs to the class of organic compounds known as 4-benzylpiperidines . These are organic compounds containing a benzyl group attached to the 4-position of a piperidine .

Synthesis Analysis

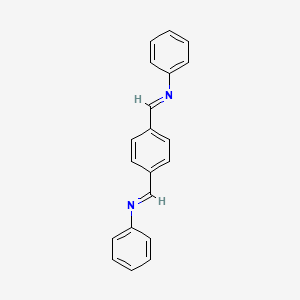

The synthesis of this compound involves several steps . The optimal structure of the pyridine group was 5-CF3; the optimal structure of the pyrimidine group was 2-CH3-5-Cl-6-CHF2 . The spatial configuration of the carbon atoms connected to R3 plays an important role. When the carbon atom is in S configuration, the fungicidal activity of the compound is the best .

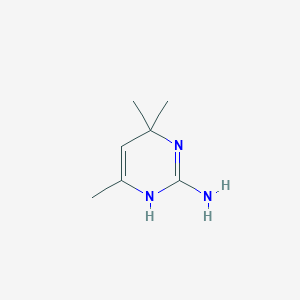

Molecular Structure Analysis

The molecular structure of this compound can be represented by the linear formula C13H10F3NO2 . Its molecular weight is 269.22 .

Chemical Reactions Analysis

The compound undergoes various chemical reactions. For instance, it reacts with N-Bromosuccinimide and triphenylphosphine in dichloromethane at 20℃ for 4 hours .

Physical And Chemical Properties Analysis

The compound is a solid at room temperature . The compound’s melting point is 91-92°C .

Wissenschaftliche Forschungsanwendungen

Structural Analysis

- The isomorphous structures of compounds related to (4-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}phenyl)methanol, such as 3-methyl-4-(4-methylphenyl)-1-phenyl-6-trifluoromethyl-1H-pyrazolo[3,4-b]pyridin-5-ylmethanone, demonstrate extensive disorder, which has implications for their structural analysis and detection in data-mining procedures (Swamy et al., 2013).

Catalytic Applications

- Certain derivatives of this chemical, like (S)-bis(3,5-bis(trifluoromethyl)phenyl)(pyrrolidin-2-yl)methanol, have been used as ligands in catalytic processes, specifically in the enantioselective addition of terminal alkynes to cyclic imines (Munck et al., 2017).

Biocatalysis

- The compound has been involved in biocatalytic processes, such as the asymmetric reduction of heteroaryl ketones, leading to the production of enantiomerically pure forms of related compounds using bacterial strains like Lactobacillus paracasei (Şahin et al., 2019).

Antimicrobial Activity

- Some derivatives, such as certain pyrazoline and pyridin-4-yl methanones, have demonstrated antimicrobial activity, highlighting their potential in medical and pharmaceutical research (Kumar et al., 2012).

Organocatalysis

- Zwitterionic salts derived from similar chemical structures have been effective as organocatalysts for transesterification reactions, showcasing their utility in organic synthesis (Ishihara et al., 2008).

Anticancer Research

- Novel pyridine derivatives bearing various heterocyclic rings, related to this compound, have shown promising anticancer activity against various cancer cell lines, indicating their potential in cancer treatment research (Hafez & El-Gazzar, 2020).

Corrosion Inhibition

- Derivatives such as (1-(pyridin-4-ylmethyl)-1H-1,2,3-triazole-4-yl)methanol have been studied as corrosion inhibitors for mild steel in acidic mediums, suggesting their application in industrial maintenance (Ma et al., 2017).

Safety and Hazards

The compound is associated with several hazard statements, including H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .

Wirkmechanismus

Target of Action

The primary targets of the compound “(4-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}phenyl)methanol” are currently unknown

Mode of Action

Compounds with similar structures have been shown to interact with their targets, leading to changes in cellular processes . More detailed studies are required to elucidate the specific interactions of this compound with its targets.

Biochemical Pathways

Compounds with similar structures have been implicated in various biochemical pathways

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound . Factors such as temperature, pH, and the presence of other molecules can affect the compound’s interaction with its targets and its overall effectiveness.

Eigenschaften

IUPAC Name |

[4-[5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10F3NO2/c14-13(15,16)10-3-6-12(17-7-10)19-11-4-1-9(8-18)2-5-11/h1-7,18H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOTLIZSCTKNOJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CO)OC2=NC=C(C=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}phenyl)methanol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Thieno[2,3-b]pyridin-3-amine](/img/structure/B1331513.png)

![5,6-Dimethylfuro[2,3-d]pyrimidin-4-amine](/img/structure/B1331516.png)

![5-Methylthieno[2,3-d]pyrimidin-4(3h)-one](/img/structure/B1331517.png)